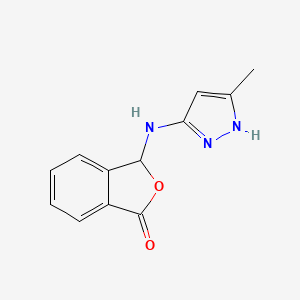![molecular formula C16H25N3O2 B10968781 1-(3-Methoxyphenyl)-3-[1-(propan-2-yl)piperidin-4-yl]urea](/img/structure/B10968781.png)
1-(3-Methoxyphenyl)-3-[1-(propan-2-yl)piperidin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a piperidine ring substituted with an isopropyl group and a methoxyphenyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with isopropylamine under basic conditions to form 1-isopropyl-4-piperidone.
Urea Formation: The intermediate 1-isopropyl-4-piperidone is then reacted with 3-methoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
化学反応の分析
Types of Reactions
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学的研究の応用
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its biological activities.
Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: Used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other compounds.
作用機序
1-(3-メトキシフェニル)-3-[1-(プロパン-2-イル)ピペリジン-4-イル]尿素の作用機序は、その特定の生物学的標的に依存します。一般的に、尿素誘導体は酵素または受容体に相互作用して、その活性を調節することができます。この化合物は、タンパク質や核酸などの特定の分子標的に結合し、疾患プロセスに関与する細胞経路に影響を与える可能性があります。
6. 類似の化合物との比較
類似の化合物
1-(3-メトキシフェニル)-3-[1-(プロパン-2-イル)ピペリジン-4-イル]チオ尿素: 尿素部分の酸素が硫黄原子に置き換わった類似の構造。
1-(3-メトキシフェニル)-3-[1-(プロパン-2-イル)ピペリジン-4-イル]カルバメート: 尿素部分の代わりにカルバメート基を持つ類似の構造。
独自性
1-(3-メトキシフェニル)-3-[1-(プロパン-2-イル)ピペリジン-4-イル]尿素は、その特定の置換パターンとメトキシ基とピペリジニル基の両方が存在することにより、類似の化合物と比較して独自の生物学的および化学的特性を付与する可能性があります。
類似化合物との比較
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA can be compared with other similar compounds, such as:
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-HYDROXYPHENYL)UREA: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-CHLOROPHENYL)UREA: Similar structure but with a chloro group instead of a methoxy group.
N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-NITROPHENYL)UREA: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of N-(1-ISOPROPYL-4-PIPERIDYL)-N’-(3-METHOXYPHENYL)UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H25N3O2 |
|---|---|
分子量 |
291.39 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-3-(1-propan-2-ylpiperidin-4-yl)urea |
InChI |
InChI=1S/C16H25N3O2/c1-12(2)19-9-7-13(8-10-19)17-16(20)18-14-5-4-6-15(11-14)21-3/h4-6,11-13H,7-10H2,1-3H3,(H2,17,18,20) |
InChIキー |
UXGBGWXAKRNWEB-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({3-[(4-Chlorophenyl)carbamoyl]thiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10968701.png)
![3,5-dimethyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B10968706.png)
![2-[({5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10968710.png)
![4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10968711.png)
![2-[(2,5-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968725.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10968739.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968745.png)
![N-(3-cyanothiophen-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968751.png)



![N-(4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968773.png)
![N-(benzyloxy)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10968776.png)
![6-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968785.png)
